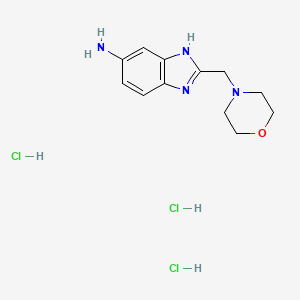

![molecular formula C16H20ClNOS B6319826 (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95% CAS No. 1158507-62-0](/img/structure/B6319826.png)

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride” is a chemical compound with the CAS Number: 1158507-62-0 . Its molecular weight is 309.86 . The IUPAC name for this compound is (4-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]methanamine hydrochloride . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Chemical Applications

Regioselective Synthesis of Chromeno[4,3‐c] isoquinolin‐11‐ones : A study describes the use of similar compounds in the regioselective synthesis of chromeno isoquinolinones, highlighting a method involving radical cyclization. This synthetic route could be of significant interest for the development of novel pharmacologically active compounds (Majumdar & Sarkar, 2004).

Inhibition of Nucleoside Transport : Analogues of the compound were explored for their ability to inhibit the nucleoside transport protein ENT1, a target for the modulation of cardiovascular diseases and cancer. Modifications to the molecule resulted in varying affinities for the transporter, indicating the compound's potential in drug development (Tromp et al., 2004).

Photocatalytic Oxidation : Research into the photocatalytic oxidation of benzyl alcohol derivatives, including compounds similar to (4-Methoxybenzyl)[4-(methylthio)benzyl]amine, has shown high conversion and selectivity under visible light. This application could be relevant in environmental chemistry and the development of green chemistry processes (Higashimoto et al., 2009).

Crystal Structure and Molecular Interaction Studies

- Crystal Structure Analysis : A study on 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol reveals insights into the crystal packing stabilized by hydrogen bonding. Such studies help understand the molecular interactions and stability of compounds with similar structures (Butcher et al., 2007).

Biochemical and Pharmacological Research

Antitumor Activity : The synthesis and evaluation of new derivatives, including those similar to the compound of interest, for antitumor properties have been conducted. This line of research is crucial for discovering new cancer therapeutics (Grigoryan et al., 2008).

Toxicokinetics and Analytical Toxicology : Studies on the toxicokinetics, metabolism, and analytical detectability of novel compounds, including those structurally related to (4-Methoxybenzyl)[4-(methylthio)benzyl]amine, offer valuable data for the assessment of drug safety and the development of forensic analytical methods (Richter et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGOQIUWRSGNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)

amine hydrochloride](/img/structure/B6319782.png)

![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B6319796.png)

amine hydrochloride](/img/structure/B6319798.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)

amine hydrochloride](/img/structure/B6319805.png)

![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319812.png)

![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)

![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)